Cas no 1361116-62-2 ((1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride)

(1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- (1-Methyl-[1,4]diazepan-6-yl)-methanol dihydrochloride
- (1-methyl-1,4-diazepan-6-yl)methanol dihydrochloride
- (1-Methyl-1,4-diazepan-6-yl)methanol;dihydrochloride
- (1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride
-
- インチ: 1S/C7H16N2O.2ClH/c1-9-3-2-8-4-7(5-9)6-10;;/h7-8,10H,2-6H2,1H3;2*1H
- InChIKey: BTIKSJGXYAYJLA-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.OCC1CNCCN(C)C1
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 97.6
- トポロジー分子極性表面積: 35.5
(1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M059245-250mg |
(1-Methyl-[1,4]diazepan-6-yl)-methanol Dihydrochloride |
1361116-62-2 | 250mg |
$ 800.00 | 2022-06-04 | ||
Enamine | EN300-7881762-0.25g |
(1-methyl-1,4-diazepan-6-yl)methanol dihydrochloride |
1361116-62-2 | 95% | 0.25g |
$985.0 | 2024-05-22 | |
Enamine | EN300-7881762-0.1g |
(1-methyl-1,4-diazepan-6-yl)methanol dihydrochloride |
1361116-62-2 | 95% | 0.1g |
$690.0 | 2024-05-22 | |
1PlusChem | 1P021BZV-250mg |
(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride |
1361116-62-2 | 94% | 250mg |
$1280.00 | 2023-12-22 | |
1PlusChem | 1P021BZV-100mg |
(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride |
1361116-62-2 | 94% | 100mg |
$915.00 | 2023-12-22 | |
1PlusChem | 1P021BZV-2.5g |
(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride |
1361116-62-2 | 94% | 2.5g |
$4874.00 | 2023-12-22 | |
Aaron | AR021C87-50mg |
(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride |
1361116-62-2 | 95% | 50mg |
$58.00 | 2025-02-14 | |
Aaron | AR021C87-100mg |
(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride |
1361116-62-2 | 95% | 100mg |
$71.00 | 2025-02-14 | |
Aaron | AR021C87-500mg |
(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride |
1361116-62-2 | 95% | 500mg |
$133.00 | 2025-02-14 | |
Aaron | AR021C87-2.5g |
(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride |
1361116-62-2 | 95% | 2.5g |
$333.00 | 2025-02-14 |
(1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
(1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochlorideに関する追加情報
Compound CAS No. 1361116-62-2: (1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride
The compound (1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride with CAS No. 1361116-62-2 is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of diazepines, which are seven-membered rings containing two nitrogen atoms. The diazepine framework is a versatile structure that has been extensively studied for its potential in drug discovery and development.
The dihydrochloride salt form of this compound suggests that it exists as a zwitterionic species, which is often favorable for pharmaceutical applications due to improved solubility and stability. The methyl group substitution at the 1-position of the diazepine ring indicates a specific structural modification aimed at enhancing pharmacokinetic properties such as bioavailability and metabolic stability.
Recent studies have highlighted the importance of diazepine derivatives in modulating various biological targets, including GABA receptors and other central nervous system (CNS) targets. The methanol group attached to the diazepine ring may play a critical role in determining the compound's interactions with these targets. Researchers have reported that such modifications can significantly influence the compound's ability to cross the blood-brain barrier (BBB), making it a promising candidate for CNS-related therapies.
In terms of synthesis, the preparation of (1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride involves a multi-step process that typically includes ring formation, substitution reactions, and salt formation. The use of advanced synthetic techniques, such as microwave-assisted synthesis or continuous flow chemistry, has been reported to enhance the efficiency and scalability of this process. These methods are particularly advantageous in drug development where large-scale production is required.
The pharmacological profile of this compound has been explored in various preclinical models. Studies indicate that it exhibits moderate potency in vitro against several CNS-related targets, suggesting its potential as a lead compound for further optimization. Additionally, preliminary toxicological assessments have demonstrated acceptable safety profiles at therapeutic doses, which is a positive indicator for its progression into clinical trials.
From an application standpoint, (1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride holds promise in treating conditions such as anxiety disorders, sleep disorders, and other CNS-related ailments. Its unique chemical structure allows for selective binding to specific receptor subtypes, minimizing off-target effects and improving therapeutic efficacy.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding modes and interactions with key biological targets. Such computational approaches are increasingly being integrated with experimental studies to accelerate drug discovery and development processes.
In conclusion, (1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride represents an intriguing molecule with potential applications in pharmaceuticals. Its unique structure, favorable pharmacokinetic properties, and promising preclinical data position it as a valuable asset in the ongoing quest for novel therapeutic agents.
1361116-62-2 ((1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride) 関連製品
- 2137622-19-4(1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-bromo-6-fluorophenyl)-)
- 899752-95-5(2-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-methylphenyl)methylacetamide)
- 654-15-9(3-Benzotriazol-1-yl-propionic Acid)
- 2229581-35-3(tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate)
- 205598-51-2(H-D-Lys-NH2 Dihydrochloride)
- 1780872-44-7(2-{bicyclo3.1.0hexan-3-yl}acetic acid)
- 37749-76-1(1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one)
- 1111506-91-2([(3,5-Dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate)
- 2624114-83-4(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-hexylurea)
- 953749-45-6(N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide)




